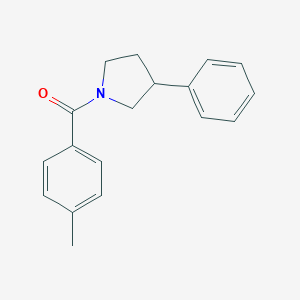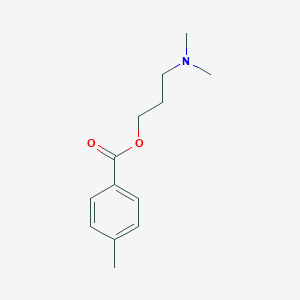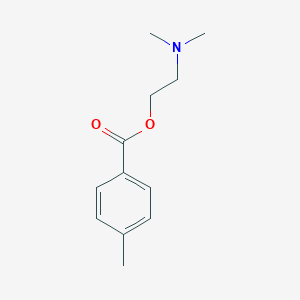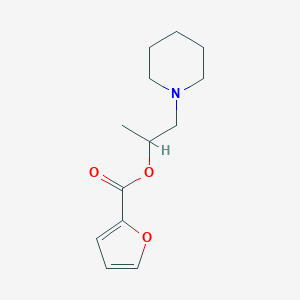
1-Methyl-2-(1-piperidinyl)ethyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(1-piperidinyl)ethyl 2-furoate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been shown to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
1-Methyl-2-(1-piperidinyl)ethyl 2-furoate has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have potential as a novel antipsychotic agent. In pharmacology, it has been investigated for its potential as a selective dopamine D2 receptor antagonist. In biochemistry, it has been studied for its potential as a modulator of neurotransmitter release.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate is not fully understood. However, it is believed to act as a selective dopamine D2 receptor antagonist, which may contribute to its potential as an antipsychotic agent. It may also modulate neurotransmitter release through its effects on the presynaptic membrane.
Biochemical and Physiological Effects:
1-Methyl-2-(1-piperidinyl)ethyl 2-furoate has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and induce catalepsy, which are characteristic effects of dopamine D2 receptor antagonists. It has also been shown to modulate neurotransmitter release in the brain, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate in lab experiments is its high yield and purity, which makes it suitable for a range of applications. However, one limitation is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate. One area of interest is its potential as a therapeutic agent for psychiatric disorders, such as schizophrenia. Another area of interest is its potential as a modulator of neurotransmitter release, which may have applications in the treatment of neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate involves the reaction of 1-methyl-2-(1-piperidinyl)ethanol with furoic acid. The reaction is carried out in the presence of a catalyst, typically sulfuric acid or phosphoric acid. The product is obtained in high yield and purity through a series of purification steps, including recrystallization and chromatography.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-yl furan-2-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-11(10-14-7-3-2-4-8-14)17-13(15)12-6-5-9-16-12/h5-6,9,11H,2-4,7-8,10H2,1H3 |
Clave InChI |
OOUFPFZCDKGJHH-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CO2 |
SMILES canónico |
CC(CN1CCCCC1)OC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)
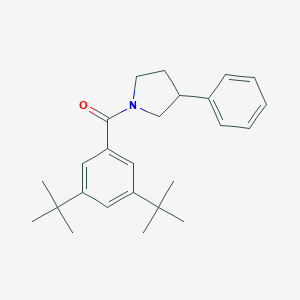
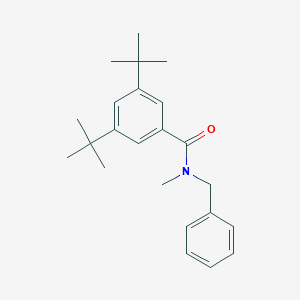
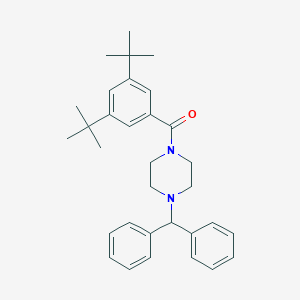
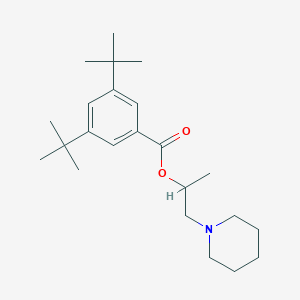
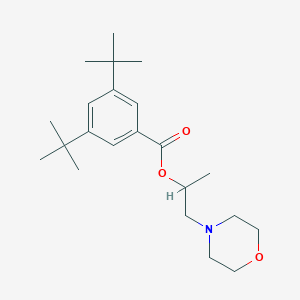
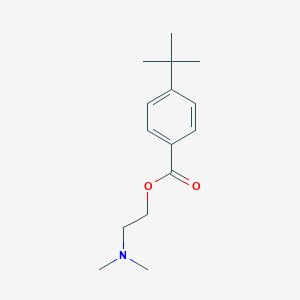
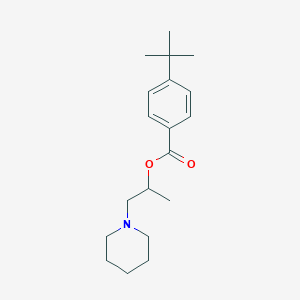
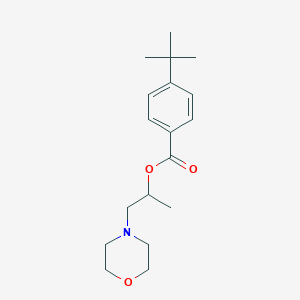
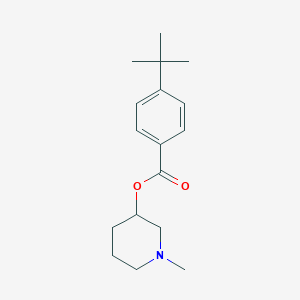
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)
